(R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one
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Overview
Description
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral compound with a pyrimidine ring structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The enantiomer of the compound with different stereochemistry.
2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The racemic mixture containing both ® and (S) enantiomers.
2-(1-Hydroxyethyl)pyrimidin-4(1H)-one derivatives: Compounds with modifications on the pyrimidine ring or hydroxyethyl group.
Uniqueness
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)/t4-/m1/s1 |
InChI Key |
PSUSZVMSXODUAH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CC(=O)N1)O |
Canonical SMILES |
CC(C1=NC=CC(=O)N1)O |
Origin of Product |
United States |
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